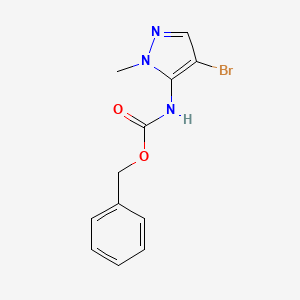

5-(Cbz-amino)-4-bromo-1-methylpyrazole

Description

BenchChem offers high-quality 5-(Cbz-amino)-4-bromo-1-methylpyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Cbz-amino)-4-bromo-1-methylpyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-bromo-2-methylpyrazol-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2/c1-16-11(10(13)7-14-16)15-12(17)18-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIGZJZTWAEUQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Cbz-amino)-4-bromo-1-methylpyrazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Cbz-amino)-4-bromo-1-methylpyrazole, a key intermediate in the development of various pharmacologically active compounds. The document outlines a reliable synthetic pathway, including the critical steps of N-protection of the starting amine and subsequent bromination. Detailed experimental protocols, mechanistic insights, and in-depth characterization data are presented to ensure reproducibility and high-purity outcomes. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both practical instruction and a deeper understanding of the underlying chemical principles.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The functionalization of the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile. Specifically, substituted 1-methylpyrazoles are crucial building blocks in the synthesis of complex molecular architectures, such as kinase inhibitors.[2]

The target molecule, 5-(Cbz-amino)-4-bromo-1-methylpyrazole, is a valuable intermediate. The presence of a bromine atom at the 4-position provides a handle for further functionalization through cross-coupling reactions, while the Cbz-protected amine at the 5-position allows for subsequent deprotection and amide bond formation. This guide details a robust and reproducible method for the synthesis and characterization of this important building block.

Synthesis Strategy and Retrosynthesis

The synthesis of 5-(Cbz-amino)-4-bromo-1-methylpyrazole is approached in a two-step sequence starting from the commercially available 5-amino-1-methylpyrazole. The retrosynthetic analysis is outlined below:

Caption: N-protection of 5-amino-1-methylpyrazole.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-amino-1-methylpyrazole | 97.12 | 10.0 g | 0.103 mol |

| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 19.3 g (1.1 eq) | 0.113 mol |

| Sodium Carbonate (Na2CO3) | 105.99 | 21.8 g (2.0 eq) | 0.206 mol |

| Tetrahydrofuran (THF) | - | 200 mL | - |

| Water | - | 200 mL | - |

Experimental Procedure:

-

To a stirred solution of 5-amino-1-methylpyrazole (10.0 g, 0.103 mol) in a mixture of THF (200 mL) and water (200 mL) at 0 °C, add sodium carbonate (21.8 g, 0.206 mol).

-

Slowly add benzyl chloroformate (19.3 g, 0.113 mol) to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford benzyl (1-methyl-1H-pyrazol-5-yl)carbamate as a white solid.

Rationale: The use of a biphasic system (THF/water) with an inorganic base like sodium carbonate is a common and effective method for Cbz protection of amines. [3]The base neutralizes the HCl generated during the reaction, driving it to completion. [4]

Step 2: Synthesis of Benzyl (4-bromo-1-methyl-1H-pyrazol-5-yl)carbamate (5-(Cbz-amino)-4-bromo-1-methylpyrazole)

This step involves the electrophilic bromination of the Cbz-protected pyrazole.

Reaction Scheme:

Caption: Bromination of the Cbz-protected pyrazole.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzyl (1-methyl-1H-pyrazol-5-yl)carbamate | 231.25 | 10.0 g | 0.043 mol |

| N-Bromosuccinimide (NBS) | 177.98 | 8.4 g (1.1 eq) | 0.047 mol |

| Acetonitrile | - | 150 mL | - |

Experimental Procedure:

-

Dissolve benzyl (1-methyl-1H-pyrazol-5-yl)carbamate (10.0 g, 0.043 mol) in acetonitrile (150 mL) at room temperature.

-

Add N-Bromosuccinimide (NBS) (8.4 g, 0.047 mol) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the title compound as a crystalline solid.

Rationale: N-Bromosuccinimide is a mild and selective brominating agent for electron-rich aromatic and heteroaromatic rings. Acetonitrile is a suitable polar aprotic solvent for this transformation.

Characterization

The synthesized 5-(Cbz-amino)-4-bromo-1-methylpyrazole should be characterized by standard analytical techniques to confirm its identity and purity.

Table of Expected Characterization Data:

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the methyl, pyrazole, benzyl, and carbamate protons. Expected chemical shifts (δ, ppm) in CDCl₃: ~3.7 (s, 3H, N-CH₃), ~7.3-7.4 (m, 5H, Ar-H), ~5.2 (s, 2H, O-CH₂-Ph), ~7.5 (s, 1H, pyrazole-H), ~7.8 (br s, 1H, NH). |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spec (MS) | Molecular ion peak corresponding to the calculated mass [M+H]⁺. |

| Melting Point | A sharp melting point range, indicative of high purity. |

Note on NMR Spectroscopy: The exact chemical shifts may vary slightly depending on the solvent and concentration. A study on Cbz-protected amino acids provides reference chemical shifts for the Cbz group protons. [5][6]

Safety and Handling

-

Benzyl Chloroformate (Cbz-Cl): This reagent is a lachrymator and corrosive. [7]It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. [7]It is also sensitive to moisture. [8]* N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care. Avoid inhalation of dust.

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

Applications in Drug Discovery

Functionalized pyrazoles like 5-(Cbz-amino)-4-bromo-1-methylpyrazole are versatile intermediates in drug discovery. [9]The bromo-substituent can be readily elaborated using various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse functionalities. The Cbz-protected amine can be deprotected under mild conditions (typically catalytic hydrogenation) to reveal the free amine, which can then be acylated or alkylated to build more complex molecules. [3][10]This late-stage functionalization strategy is highly efficient for generating libraries of compounds for structure-activity relationship (SAR) studies. [2]

Conclusion

This technical guide has detailed a reliable and well-documented procedure for the synthesis of 5-(Cbz-amino)-4-bromo-1-methylpyrazole. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The characterization data provided serves as a benchmark for ensuring the quality and purity of the synthesized compound.

References

-

Wikipedia. Benzyl chloroformate. [Link]

-

Organic Chemistry. Benzyl Chloroformate - Common Organic Chemistry. [Link]

-

Oxford Academic. Excellent Method for Cbz-protection of Amines. Chemistry Letters. [Link]

-

National Center for Biotechnology Information. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. [Link]

-

ResearchGate. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

-

YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]

-

National Center for Biotechnology Information. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]

-

MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

-

American Elements. 5-Amino-4-Bromo-3-Methyl-1-Phenyl-1H-Pyrazole CAS #: 69464-98-8. [Link]

-

ResearchGate. Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

American Elements. 5-Amino-3-(4-Bromophenyl)-1H-Pyrazole. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Scilit. Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. [Link]

-

Spectrabase. 6-Amino-1-benzyl-4-(2-furyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile. [Link]

-

773 Discovery. (5-AMINO-1-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL)(2-METHYLPHENYL)METHANONE. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Organic Chemistry. Cbz-Protected Amino Groups. [Link]

-

Scientific Research Publishing. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. [Link]

-

PubMed. Novel Synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. [Link]

-

Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

-

National Center for Biotechnology Information. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

-

Baxendale Group - Durham University. Flow and batch mode focused microwave synthesis of 5-amino-4-cyanopyrazoles and their further conversion to 4-aminopyrazolopyrimidines. [Link]

-

PubChem. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. [Link]

-

Pharmaffiliates. 5-Amino-4-bromo-3-methyl-1-phenylpyrazole. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. Benzyl Chloroformate [commonorganicchemistry.com]

- 8. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Cbz-Protected Amino Groups [organic-chemistry.org]

The Pyrazole Scaffold: A Cornerstone of Modern Drug Design and Development

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and favorable physicochemical properties have enabled its incorporation into a multitude of clinically successful drugs across a wide array of therapeutic areas, including anti-inflammatory, anticancer, and antiviral agents.[3][4][5] This technical guide provides an in-depth exploration of the pyrazole core's role in drug design, moving from its fundamental chemical characteristics to its application in targeted therapies. We will examine the structure-activity relationships (SAR) that drive its efficacy, detail common synthetic and analytical methodologies, and analyze the mechanisms of action of key pyrazole-containing pharmaceuticals. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful heterocyclic system in their own discovery programs.

The Pyrazole Core: Physicochemical and Structural Properties

The efficacy of the pyrazole scaffold in drug design is rooted in its unique electronic and structural features. As a five-membered aromatic ring, it possesses an intermediate level of aromaticity, contributing to its metabolic stability—a crucial factor in drug development.[1][6]

Key Physicochemical Characteristics:

-

Hydrogen Bonding: The pyrazole ring features a hydrogen bond donor (the N-1 proton) and a hydrogen bond acceptor (the N-2 lone pair), allowing for versatile interactions with biological targets like proteins and enzymes.[6][7]

-

Tautomerism: Unsubstituted pyrazoles can exist in tautomeric forms, a property that can influence receptor binding and pharmacokinetic profiles.[8]

-

Dipole Moment: The arrangement of the nitrogen atoms creates a significant dipole moment, which influences solubility and interactions within a biological milieu.

-

Modulability: The pyrazole ring can be readily substituted at multiple positions (C3, C4, C5, and N1), allowing for fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and drug-like characteristics (ADME/Tox).[7][9]

These properties are summarized in the table below.

| Property | Description | Implication in Drug Design |

| Structure | 5-membered aromatic heterocycle with two adjacent nitrogen atoms (1,2-diazole). | Provides a stable, rigid core for orienting pharmacophoric groups. |

| Aromaticity | Intermediate aromatic character. | Contributes to metabolic stability and favorable pharmacokinetics.[6] |

| Hydrogen Bonding | Possesses both H-bond donor (N1-H) and H-bond acceptor (N2) capabilities. | Enables strong and specific interactions with target binding sites.[6][7] |

| Solubility | Generally good, but highly tunable through substitution. | Can be modified to balance aqueous solubility and membrane permeability.[7][9] |

| Lipophilicity (LogP) | The core itself is moderately lipophilic; highly variable with substitution. | Allows for precise control over the molecule's overall lipophilicity to enhance cell penetration and reduce off-target effects.[9] |

pyrazole [label=<

Pyrazole Core

Position 1 (N)

H-Bond Donor, Site for major substitution (e.g., aryl groups).

Position 1 (N)

H-Bond Donor, Site for major substitution (e.g., aryl groups).

Position 2 (N) H-Bond Acceptor (lone pair), influences basicity.

Positions 3, 4, 5 (C) Sites for substitution to modulate SAR and physicochemical properties.

]; } caption [label="Core structure and key positions of the pyrazole ring.", fontname="Arial", fontsize=10];

The Role of Pyrazole in Medicinal Chemistry: Case Studies

The true power of the pyrazole scaffold is demonstrated by its presence in numerous blockbuster drugs. Its ability to serve as a bioisostere for other rings or to act as a central organizing template for pharmacophores has led to breakthroughs in treating a wide range of diseases.[2][6]

Anti-Inflammatory Agents: Celecoxib (Celebrex®)

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[10][11] Its success is a direct result of rational drug design centered on the pyrazole core.

-

Mechanism of Action: COX enzymes convert arachidonic acid into prostaglandins, which mediate inflammation and pain.[10][12] While COX-1 is constitutively expressed and has protective functions (e.g., in the gut), COX-2 is induced at sites of inflammation.[11][12] Celecoxib's diaryl-substituted pyrazole structure allows it to selectively inhibit COX-2. A key feature is its polar sulfonamide side chain, which binds to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[11] This selectivity, in theory, reduces the gastrointestinal side effects associated with non-selective NSAIDs.[11][12]

Erectile Dysfunction: Sildenafil (Viagra®)

Sildenafil treats erectile dysfunction by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow.[13][14][15]

-

Mechanism of Action: Sexual stimulation releases nitric oxide (NO), which increases levels of cyclic guanosine monophosphate (cGMP).[14] cGMP causes smooth muscle relaxation and vasodilation, leading to increased blood flow to the penis.[14] PDE5 breaks down cGMP, terminating this effect. Sildenafil's structure, which includes a fused pyrazole-pyrimidine core, mimics that of cGMP and acts as a competitive inhibitor of PDE5.[6][14][16] By blocking PDE5, Sildenafil allows cGMP levels to remain elevated, enhancing the erectile response to sexual stimulation.[14][16] The pyrazole ring specifically engages in π–π stacking interactions with tyrosine residues in the PDE5 active site, anchoring the molecule for effective inhibition.[6]

Oncology: Tepotinib (Tepmetko®)

Tepotinib is a kinase inhibitor used to treat non-small cell lung cancer (NSCLC) with specific genetic alterations.[17][18]

-

Mechanism of Action: Tepotinib targets the MET (mesenchymal-epithelial transition) receptor tyrosine kinase.[17][18][19] In certain cancers, mutations such as MET exon 14 skipping lead to the sustained activation of the MET signaling pathway, driving tumor cell proliferation, survival, and invasion.[17][20][21] Tepotinib binds to the MET kinase domain, inhibiting its phosphorylation and blocking the downstream signaling cascade.[17][21] This targeted action effectively halts the growth of MET-dependent tumor cells.[17]

Metabolic Disorders: Rimonabant (Acomplia®) - A Cautionary Tale

Rimonabant was developed as an anti-obesity drug but was later withdrawn due to severe psychiatric side effects. It serves as an important lesson in drug development.

-

Mechanism of Action: Rimonabant acts as a selective antagonist or inverse agonist of the cannabinoid CB1 receptor.[22][23][24] These receptors are part of the endocannabinoid system, which regulates appetite and energy balance.[23][25] By blocking CB1 receptors in the brain and peripheral tissues (like fat cells), Rimonabant was designed to decrease appetite and reduce fat storage.[22][25] While effective for weight loss, the widespread blockade of CB1 receptors also led to depression and anxiety, highlighting the complexities of targeting systems with broad physiological roles.[23]

| Drug Name (Brand) | Target | Therapeutic Area | Role of Pyrazole Scaffold |

| Celecoxib (Celebrex®) | COX-2 | Anti-inflammatory | Forms the core diarylheterocycle essential for selective binding.[11][26] |

| Sildenafil (Viagra®) | PDE5 | Erectile Dysfunction | Fused pyrazole-pyrimidine core mimics cGMP for competitive inhibition.[6][14] |

| Tepotinib (Tepmetko®) | MET Tyrosine Kinase | Oncology | Acts as a rigid scaffold to position substituents for kinase inhibition.[17][18] |

| Rimonabant (Acomplia®) | CB1 Receptor | Anti-Obesity (Withdrawn) | Serves as the central structure for the biarylpyrazole antagonist.[27] |

| Apixaban (Eliquis®) | Factor Xa | Anticoagulant | Fused pyrazole compound that inhibits blood clot formation.[1] |

| Ruxolitinib (Jakafi®) | JAK1/JAK2 | Myelofibrosis | Disubstituted pyrazole core inhibits Janus kinases.[1] |

Experimental Protocols: Synthesis and Characterization

The successful application of the pyrazole scaffold relies on robust and efficient experimental methodologies.

Synthesis of the Pyrazole Core: A Validated Workflow

One of the most common and versatile methods for synthesizing the pyrazole ring is the Knorr pyrazole synthesis and related cyclocondensation reactions.[28][29] The causality behind this choice is its use of readily available starting materials and its tolerance for a wide range of functional groups.

Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole via Condensation

-

Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1.0 eq) in ethanol, add the desired substituted hydrazine (e.g., phenylhydrazine, 1.0 eq).

-

Causality: Ethanol is a common solvent as it effectively dissolves both reactants and is relatively unreactive. The 1:1 stoichiometry ensures complete reaction without wasteful excess.

-

-

Catalysis: Add a catalytic amount of a mild acid (e.g., acetic acid, 3 drops).

-

Causality: The acid protonates a carbonyl oxygen, activating it for nucleophilic attack by the hydrazine nitrogen, thereby accelerating the initial condensation step.

-

-

Reaction Execution: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for both the initial condensation and the subsequent cyclization/dehydration step. TLC is a crucial in-process control to confirm the consumption of starting materials and the formation of the product, preventing over- or under-running the reaction.

-

-

Workup and Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization or purify using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

-

Causality: This step removes the solvent and unreacted starting materials. The choice between filtration and chromatography is dictated by the product's purity and physical state, ensuring a high-quality final compound.

-

-

Validation: The structure of the final product must be unambiguously confirmed by a suite of analytical techniques.

Analytical Characterization: A Self-Validating Multi-Technique Approach

Characterization of any novel pyrazole derivative is not a single step but a self-validating system where multiple independent techniques provide complementary data to confirm the compound's identity, purity, and structure.[30]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive structural elucidation.

-

¹H NMR: Determines the number and connectivity of protons. The chemical shift of the pyrazole C4-H is characteristic, and coupling patterns reveal adjacent substituents.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution MS (HRMS) provides the exact mass, allowing for the confirmation of the molecular formula. Fragmentation patterns can offer additional structural clues.[30]

-

High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound. A single, sharp peak indicates a pure sample. This technique is also used for quantification.[30]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., C=O, N-H, C-N stretches).[30]

Structure-Activity Relationship (SAR) and Future Perspectives

The development of pyrazole-based drugs is an iterative process of design, synthesis, and testing, guided by SAR studies.[4][31][32] Minor modifications to the pyrazole scaffold can lead to dramatic changes in biological activity.[7][27][33]

-

Key SAR Insights:

-

N1-Substitution: Often decorated with aryl or substituted aryl groups to occupy hydrophobic pockets in the target protein (e.g., the 2,4-dichlorophenyl group in Rimonabant).[27]

-

C3- and C5-Substitution: These positions are critical for modulating potency and selectivity. In many kinase inhibitors, these positions are substituted with groups that form key hydrogen bonds or van der Waals interactions within the ATP-binding pocket.

-

C4-Substitution: Modifying this position can influence the electronic properties of the ring and is often used to fine-tune physicochemical properties like solubility.

-

The future of pyrazole-based drug discovery is bright. The metabolic stability and synthetic tractability of the scaffold make it an ideal starting point for exploring new biological targets.[1] Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are accelerating the design of novel pyrazole derivatives with enhanced efficacy and safety profiles.[4][32] As our understanding of disease biology grows, the privileged pyrazole scaffold will undoubtedly continue to be a cornerstone of therapeutic innovation.

References

- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information.

- Sildenafil: mechanism of action, clinical applications and safety. (2023, November 16). ChemicalBook.

- Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net.

- Sildenafil - Wikipedia. (n.d.). Wikipedia.

- Celecoxib - Wikipedia. (n.d.). Wikipedia.

- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate.

- What is the mechanism of Rimonabant? (2024, July 17). Patsnap Synapse.

- Tepotinib | C29H28N6O2 | CID 25171648. (n.d.). PubChem - NIH.

- Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.

- What is the mechanism of action of Sildenafil (Viagra)? (2025, March 5). Dr.Oracle.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI.

- [Mode of action of sildenafil]. (n.d.). PubMed.

- Tepotinib Hydrochloride. (2025, December 18). Massive Bio.

- What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse.

- What is Rimonabant used for? (2024, June 14). Patsnap Synapse.

- Rimonabant: endocannabinoid inhibition for the metabolic syndrome. (n.d.). PubMed.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). SpringerLink.

- Mechanisms of action of tepotinib as a tyrosine kinase inhibitor. (A)... (n.d.). ResearchGate.

- (PDF) Tepotinib hydrochloride for the treatment of non-small cell lung cancer. (2025, August 6). ResearchGate.

- The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. (n.d.). PubMed.

- Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010, August 1). PubMed.

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.). ACS Publications.

- Sildenafil: Usage, Dosage, Side Effects & Warnings. (2026, February 4). Drugs.com.

- tepotinib. (n.d.). Drug Central.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). National Center for Biotechnology Information.

- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare.

- (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 1). ResearchGate.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.

- Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole. (n.d.). Benchchem.

- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (n.d.). Research and Reviews.

- Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor. (2018, May 1). ScienceDirect.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). National Center for Biotechnology Information.

- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022, November 16). ResearchGate.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI.

- Pyrazole Scaffolds: A promising frontier in drug discovery. (n.d.). Connect Journals.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.

- Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023, July 10). RSC Publishing.

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews.

- Pyrazole NNRTIs 3: optimisation of physicochemical properties. (2009, October 1). PubMed.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Pyrazole NNRTIs 3: optimisation of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. Celecoxib - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 13. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 14. Sildenafil - Wikipedia [en.wikipedia.org]

- 15. drugs.com [drugs.com]

- 16. droracle.ai [droracle.ai]

- 17. Tepotinib | C29H28N6O2 | CID 25171648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. massivebio.com [massivebio.com]

- 19. tepotinib [drugcentral.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 23. What is Rimonabant used for? [synapse.patsnap.com]

- 24. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. mdpi.com [mdpi.com]

- 29. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. mdpi.com [mdpi.com]

- 32. connectjournals.com [connectjournals.com]

- 33. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of Protecting Groups in Modern Pyrazole Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its remarkable versatility as a pharmacophore has led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[1][2][3] The continued exploration of pyrazole derivatives as potential therapeutic agents underscores the critical need for robust and regioselective synthetic methodologies.[4] A primary and classical route to the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] While elegant in its simplicity, this reaction often presents a significant challenge: the control of regioselectivity, particularly when employing unsymmetrical dicarbonyls or substituted hydrazines.[6] The formation of regioisomeric mixtures necessitates tedious and often costly purification steps, hindering the efficiency of drug discovery and development pipelines. To surmount this obstacle, the strategic deployment of protecting groups has emerged as an indispensable tool, enabling chemists to direct the course of the reaction and achieve the desired regiochemical outcome with high fidelity. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core principles and practical applications of protecting groups in pyrazole synthesis, providing a comprehensive overview of the strategies that unlock the full potential of this privileged scaffold.

The Challenge of Regioselectivity in Pyrazole Synthesis

The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can, in principle, yield two distinct regioisomeric pyrazoles. This ambiguity arises from the two electrophilic carbonyl centers of the dicarbonyl and the two nucleophilic nitrogen atoms of the hydrazine. The initial nucleophilic attack of the hydrazine on one of the carbonyl groups dictates the final substitution pattern of the pyrazole ring.[7] Several factors can influence this initial step, including the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions such as pH and solvent.[6] While in some cases a high degree of regioselectivity can be achieved without the use of protecting groups, particularly when there are significant electronic or steric differences between the two carbonyls, in many instances, a mixture of isomers is unavoidable.[7] This lack of control is a major bottleneck in the synthesis of complex, highly substituted pyrazoles, where a specific regioisomer is often required for biological activity.

Directing the Synthesis: Protecting Groups on the Hydrazine Moiety

A powerful strategy to enforce regioselectivity is the temporary protection of one of the nitrogen atoms of the substituted hydrazine. This approach effectively blocks one of the nucleophilic sites, forcing the initial condensation to occur at the unprotected nitrogen. Subsequent cyclization and deprotection then afford a single, desired regioisomer. The choice of protecting group is critical and depends on its stability to the reaction conditions, its ability to be selectively removed without affecting other functional groups in the molecule (orthogonality), and its impact on the nucleophilicity of the remaining unprotected nitrogen.

The Boc (tert-Butoxycarbonyl) Group: A Versatile Workhorse

The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen protecting groups in organic synthesis due to its ease of introduction, stability to a wide range of reaction conditions, and facile removal under acidic conditions.[8] In the context of pyrazole synthesis, mono-Boc-protected hydrazines are invaluable reagents for achieving high regioselectivity.[9][10]

Mechanism of Boc-Directed Pyrazole Synthesis:

The use of a mono-Boc-protected hydrazine directs the initial attack of the unprotected, more nucleophilic nitrogen onto one of the carbonyl groups of the 1,3-dicarbonyl compound. The steric bulk of the Boc group can also play a role in directing the approach to the less hindered carbonyl. Following the initial condensation and subsequent cyclization to form the pyrazoline intermediate, the Boc group is typically removed with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final pyrazole.[8][9]

Sources

- 1. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-1-Methylpyrazole Derivatives

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and agrochemical research, forming the structural core of numerous bioactive compounds, including kinase inhibitors and antiviral agents.[1][2] Specifically, the introduction of an amino group at the C4-position of the pyrazole ring is a critical step in the synthesis of potent therapeutic candidates.[1] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.[3][4]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination as applied to 4-bromo-1-methylpyrazole derivatives. We will delve into the reaction mechanism, dissect the critical parameters for optimization, and provide detailed, field-proven protocols for researchers engaged in drug discovery and synthetic chemistry. The focus is not only on the procedural steps but on the underlying chemical principles that govern success, enabling scientists to troubleshoot and adapt these methods for their specific synthetic challenges.

Mechanistic Insights: The Palladium Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination stems from a well-defined palladium-catalyzed cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The generally accepted cycle involves the interchange of palladium between the Pd(0) and Pd(II) oxidation states.[3][5][6]

The catalytic cycle proceeds through three fundamental steps:

-

Oxidative Addition : The active L-Pd(0) catalyst initiates the cycle by reacting with the 4-bromo-1-methylpyrazole. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) complex.[5][7] This is often the rate-determining step of the reaction.

-

Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species. This step generates the key arylpalladium amido intermediate.[5][6]

-

Reductive Elimination : The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond of the 4-amino-1-methylpyrazole product. This step regenerates the active L-Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][8]

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: General Procedure for the Amination of 4-Bromo-1-methylpyrazole with a Secondary Aliphatic Amine (e.g., Morpholine)

This protocol is optimized for coupling with robust, cyclic secondary amines.

Materials:

-

4-Bromo-1-methylpyrazole

-

Morpholine

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Schlenk flask or microwave reaction vial

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup : To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-1-methylpyrazole (1.0 mmol, 1 eq.), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).

-

Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.

-

Reagent Addition : Through the septum, add anhydrous toluene (5 mL), followed by morpholine (1.2 mmol, 1.2 eq.) via syringe. Finally, add Pd₂(dba)₃ (0.02 mmol, 2 mol%). The use of a pre-formed precatalyst would simplify this step.

-

Reaction : Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).

-

Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-(morpholino)-1-methyl-1H-pyrazole.

Protocol 2: Microwave-Assisted Amination of 4-Bromo-1-methylpyrazole with a Primary Arylamine (e.g., Aniline)

Microwave heating can drastically reduce reaction times, particularly for less nucleophilic anilines. [9] Materials:

-

4-Bromo-1-methylpyrazole

-

Aniline

-

Pd(OAc)₂ (Palladium(II) acetate)

-

tBuDavePhos (Butyldi-1-adamantylphosphine)

-

Potassium tert-butoxide (KOt-Bu) [10]* Anhydrous Xylene

-

Microwave reactor and appropriate vials

Procedure:

-

Vial Preparation : To a microwave reaction vial equipped with a magnetic stir bar, add 4-bromo-1-methylpyrazole (0.5 mmol, 1 eq.), Pd(OAc)₂ (0.025 mmol, 5 mol%), tBuDavePhos (0.05 mmol, 10 mol%), and potassium tert-butoxide (0.7 mmol, 1.4 eq.). [10]2. Reagent Addition : Add anhydrous xylene (3 mL) and aniline (0.6 mmol, 1.2 eq.).

-

Sealing : Securely cap the vial.

-

Microwave Irradiation : Place the vial in the microwave reactor. Irradiate at 130-150 °C for 20-60 minutes. Monitor the internal pressure to ensure it remains within safe limits.

-

Work-up and Purification : After cooling to room temperature, work up the reaction mixture as described in Protocol 1. Purify the crude product by flash chromatography to obtain N-phenyl-1-methyl-1H-pyrazol-4-amine.

Data Summary and Troubleshooting

The choice of coupling partners significantly influences the reaction outcome. The following table provides a summary of expected results based on literature precedents for similar heteroaryl systems.

| Amine Partner | Catalyst System (Pd/Ligand) | Base | Temp (°C) | Time | Typical Yield (%) | Reference |

| Secondary Amines | ||||||

| Piperidine | Pd(dba)₂ / tBuDavePhos | KOtBu | 160 (MW) | 10 min | 60% | [1][11][10] |

| Morpholine | Pd(dba)₂ / tBuDavePhos | KOtBu | 160 (MW) | 10 min | 67% | [1][11] |

| Primary Amines | ||||||

| Aniline | Pd(OAc)₂ / XPhos | KOt-Bu | 100 (MW) | 10 min | Good to Excellent | [9] |

| Benzylamine | Pd(dba)₂ / tBuDavePhos | KOtBu | 160 (MW) | 10 min | 75% | [1][11] |

| Allylamine | Pd(dba)₂ / tBuDavePhos | KOtBu | 160 (MW) | 10 min | Low (6%)* | [11] |

*Note: Primary alkylamines with β-hydrogens, like allylamine, can give low yields due to competitive β-hydride elimination. Careful selection of ligand and conditions is required to mitigate this side reaction. [1][3] Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed).2. Insufficiently active ligand.3. Ineffective base or wet reagents.4. Reaction temperature too low. | 1. Use an air-stable Pd-precatalyst.2. Screen a panel of bulky, electron-rich ligands (e.g., RuPhos, BrettPhos).3. Use freshly opened, anhydrous solvents and ensure the base is dry. Use a stronger base like NaOtBu.4. Increase the reaction temperature or switch to microwave heating. |

| Hydrodehalogenation | The competing reaction where the bromine is replaced by hydrogen. This can be caused by inefficient reductive elimination. | 1. Change the ligand to one that promotes faster reductive elimination (often a bulkier ligand).2. Lower the reaction temperature slightly. |

| β-Hydride Elimination | Occurs with primary or secondary alkylamines possessing a β-hydrogen, leading to an alkene byproduct and a reduced arene. | 1. This is a known challenge. [1]Use ligands specifically designed to suppress this pathway (e.g., certain Josiphos or biaryl phosphine ligands).2. Consider alternative synthetic routes if yields remain low. |

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 4-amino-1-methylpyrazole derivatives. By understanding the core mechanistic principles and rationally selecting the catalyst system, base, and reaction conditions, researchers can efficiently construct a diverse array of C-N bonds. The protocols provided herein serve as a robust starting point for developing specific applications. The key to success lies in a systematic approach to optimization, particularly in the screening of ligands, which remains the most powerful variable in extending the scope and efficiency of this transformative reaction.

References

-

Buchwald–Hartwig amination. In: Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Singleton, M. L., & Blackmond, D. G. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14636–14643. [Link]

-

Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. [Link]

-

Crawford, S. M., & Stradiotto, M. (2015). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions, 44(12), 5211-5226. [Link]

-

Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. National Library of Medicine. [Link]

-

Yamamoto, T., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4694. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]

-

Recent Advances in N-Arylation of Heterocycles in the Past Decade. Bentham Science. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

-

Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Paul Murray Catalysis Consulting. [Link]

-

[Named Reaction #2] Buchwald-Hartwig Amination. Reddit. [Link]

-

Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. [Link]

-

Buchwald-Hartwig amination of (hetero)aryl halides with secondary amines. ResearchGate. [Link]

-

Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. National Library of Medicine. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reddit.com [reddit.com]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Synthesis of 5-aryl-1-methylpyrazoles using 5-(Cbz-amino)-4-bromo-1-methylpyrazole

Introduction: The Significance of 5-Aryl-1-Methylpyrazoles in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive template for drug design. Among the vast landscape of pyrazole derivatives, 5-aryl-1-methylpyrazoles stand out for their significant therapeutic potential, particularly as inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases. The strategic introduction of an aryl moiety at the 5-position of the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile, enhancing its potency and selectivity for specific biological targets.

This comprehensive guide provides a detailed, field-proven methodology for the synthesis of 5-aryl-1-methylpyrazoles, utilizing the versatile building block, 5-(Cbz-amino)-4-bromo-1-methylpyrazole. This intermediate is strategically designed for facile diversification via palladium-catalyzed cross-coupling reactions, followed by a straightforward deprotection step to unveil the final target compounds. These protocols are intended for researchers, scientists, and drug development professionals seeking a robust and adaptable synthetic route to this important class of molecules.

Overall Synthetic Strategy

The synthesis of 5-aryl-1-methylpyrazoles is accomplished through a robust three-stage process, commencing with the preparation of the key intermediate, 5-(Cbz-amino)-4-bromo-1-methylpyrazole. This is followed by a Suzuki-Miyaura cross-coupling reaction to introduce the desired aryl group, and the synthesis culminates in the deprotection of the Cbz group to yield the final product.

Caption: Overall workflow for the synthesis of 5-aryl-1-methylpyrazoles.

Stage 1: Synthesis of the Key Intermediate: 5-(Cbz-amino)-4-bromo-1-methylpyrazole

The successful synthesis of the target compounds hinges on the efficient preparation of the key building block, 5-(Cbz-amino)-4-bromo-1-methylpyrazole. This intermediate is not readily commercially available and is synthesized in three steps from 1-methyl-5-aminopyrazole.

Protocol 1.1: Bromination of 1-Methyl-5-aminopyrazole

Rationale: The introduction of a bromine atom at the 4-position of the pyrazole ring is crucial for the subsequent Suzuki-Miyaura coupling. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich heterocyclic systems like aminopyrazoles. The reaction is typically carried out in a polar aprotic solvent like acetonitrile to ensure good solubility of the starting materials and to facilitate the reaction.

Materials:

-

1-Methyl-5-aminopyrazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of 1-methyl-5-aminopyrazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-bromo-1-methyl-5-aminopyrazole.

Protocol 1.2: Cbz Protection of 4-Bromo-1-methyl-5-aminopyrazole

Rationale: Protection of the amino group is essential to prevent side reactions during the Suzuki-Miyaura coupling. The Carboxybenzyl (Cbz) group is an ideal choice as it is stable under the basic conditions of the coupling reaction and can be readily removed in the final step.[2][3][4] The reaction is carried out in the presence of a mild base, such as sodium bicarbonate, to neutralize the HCl generated during the reaction.

Materials:

-

4-Bromo-1-methyl-5-aminopyrazole

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-bromo-1-methyl-5-aminopyrazole (1.0 eq) in dichloromethane.

-

Add a saturated aqueous solution of sodium bicarbonate (2.0 eq).

-

Cool the biphasic mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude product, 5-(Cbz-amino)-4-bromo-1-methylpyrazole, can often be used in the next step without further purification. If necessary, it can be purified by flash chromatography.

Stage 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[5] In this stage, the bromine atom of our key intermediate is replaced with a variety of aryl groups using commercially available arylboronic acids.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Synthesis of 5-Aryl-4-(Cbz-amino)-1-methylpyrazoles

Rationale: The choice of catalyst, base, and solvent is critical for a successful Suzuki-Miyaura coupling, especially with nitrogen-containing heterocycles which can sometimes inhibit the palladium catalyst.[6] A catalyst system of Pd(PPh₃)₄ is often effective for a broad range of substrates. A base, such as potassium carbonate, is required for the transmetalation step. A mixture of a polar aprotic solvent like 1,4-dioxane and water is commonly used to dissolve both the organic and inorganic reagents. The presence of an electron-donating amino group on the pyrazole ring can enhance the rate of oxidative addition.

Materials:

-

5-(Cbz-amino)-4-bromo-1-methylpyrazole

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine 5-(Cbz-amino)-4-bromo-1-methylpyrazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add 1,4-dioxane and water in a 4:1 ratio.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture and continue degassing for another 5 minutes.

-

Heat the reaction mixture to 90-100 °C and stir for 8-16 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-4-(Cbz-amino)-1-methylpyrazole.

| Arylboronic Acid | Product | Typical Yield (%) |

| Phenylboronic acid | 5-Phenyl-4-(Cbz-amino)-1-methylpyrazole | 85-95 |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-4-(Cbz-amino)-1-methylpyrazole | 80-90 |

| 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-4-(Cbz-amino)-1-methylpyrazole | 75-85 |

| 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-4-(Cbz-amino)-1-methylpyrazole | 82-92 |

| 2-Thienylboronic acid | 5-(Thiophen-2-yl)-4-(Cbz-amino)-1-methylpyrazole | 70-80 |

Table 1: Representative Examples of Suzuki-Miyaura Coupling Reactions

Stage 3: Cbz Deprotection to Yield Final Products

The final step in the synthesis is the removal of the Cbz protecting group to unveil the free amino group. This can be achieved through two primary methods: catalytic hydrogenation or acid-mediated cleavage. The choice of method depends on the presence of other functional groups in the molecule and the available laboratory resources.

Protocol 3.1: Cbz Deprotection via Catalytic Hydrogenation

Rationale: Catalytic hydrogenation is a clean and efficient method for Cbz deprotection.[7] The reaction is typically carried out using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. The Cbz group is cleaved to toluene and carbon dioxide, and the free amine is liberated. This method is advantageous as the byproducts are volatile and easily removed. However, it is not suitable for substrates containing other reducible functional groups such as alkenes, alkynes, or some nitro groups.

Materials:

-

5-Aryl-4-(Cbz-amino)-1-methylpyrazole

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve the 5-aryl-4-(Cbz-amino)-1-methylpyrazole (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (10% by weight of the substrate) under a nitrogen atmosphere.

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final 5-aryl-1-methyl-5-aminopyrazole. The product is often pure enough for biological testing, but can be further purified by crystallization or chromatography if necessary.

Protocol 3.2: Cbz Deprotection via Acid-Mediated Cleavage

Rationale: As an alternative to hydrogenation, acid-mediated deprotection offers a metal-free method that is compatible with reducible functional groups.[8] Strong acids such as HBr in acetic acid or trifluoroacetic acid (TFA) can effectively cleave the Cbz group. This method is particularly useful when scaling up reactions, as it avoids the handling of flammable hydrogen gas and pyrophoric catalysts.

Materials:

-

5-Aryl-4-(Cbz-amino)-1-methylpyrazole

-

33% HBr in acetic acid or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) (if using TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether (Et₂O)

Procedure (using HBr in Acetic Acid):

-

Dissolve the 5-aryl-4-(Cbz-amino)-1-methylpyrazole (1.0 eq) in a minimal amount of glacial acetic acid.

-

Add 33% HBr in acetic acid (5-10 eq) at room temperature.

-

Stir the reaction for 1-3 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture into ice-cold water.

-

Basify the aqueous solution with saturated NaHCO₃ solution until gas evolution ceases.

-

Extract the product with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the final product.

Caption: Deprotection strategies for obtaining the final product.

Conclusion

The synthetic pathways detailed in these application notes provide a reliable and adaptable strategy for the synthesis of a diverse library of 5-aryl-1-methylpyrazoles. By leveraging a robust Suzuki-Miyaura cross-coupling reaction on a strategically designed Cbz-protected aminobromopyrazole intermediate, researchers can efficiently access a wide range of analogs for structure-activity relationship studies. The choice of two distinct deprotection methods further enhances the flexibility of this synthetic route, accommodating various functional groups that may be present in the aryl moiety. This comprehensive guide is intended to empower researchers in the fields of medicinal chemistry and drug discovery to accelerate their efforts in developing novel therapeutics based on the privileged pyrazole scaffold.

References

-

Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

-

Kamal, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-43. [Link]

-

Li, Y., et al. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 3(17), 2685-2688. [Link]

-

Fray, M. J., et al. (2017). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 21(4), 587-595. [Link]

-

Mondal, J., et al. (2018). Palladium Nanoparticles Tethered in Amine-Functionalized Hypercrosslinked Organic Tubes as an Efficient Catalyst for Suzuki Coupling in Water. Catalysts, 8(10), 438. [Link]

-

Barder, T. E., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(21), 8084-8092. [Link]

-

Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 641-671. [Link]

-

Elnagdi, M. H., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 641-671. [Link]

-

The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama [Video]. YouTube. [Link]

-

El-Taweel, F. M. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

-

Dorn, H. C., & Pugsley, T. (1972). 3(5)-aminopyrazole. Organic Syntheses, 52, 11. [Link]

-

Organic Synthesis International. (2017, April 29). N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]

-

de la Torre, B. G., et al. (2022). Cbz deprotection conditions: screening of catalysts and sources of H2. Green Chemistry, 24(17), 6549-6556. [Link]

-

Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. [Link]

-

Fox, R. J., et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development, 21(4), 578-586. [Link]

-

Gupton, J. T., et al. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. Bioorganic & Medicinal Chemistry, 25(12), 3206-3214. [Link]

-

Reddit. (2026, February 12). Struggling on suzuki couplings. r/Chempros. [Link]

-

Gupton, J. T., et al. (2017). Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. Bioorganic & Medicinal Chemistry, 25(12), 3206-3214. [Link]

-

Reid, J. P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

-

Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

-

Wang, Y., et al. (2021). Acid-catalyzed allenylation of pyrazolones with propargyl alcohols. Organic & Biomolecular Chemistry, 19(38), 8344-8348. [Link]

-

CP Lab Safety. (n.d.). 5-Amino-4-bromo-3-methyl-1-phenylpyrazole, 5g, Each. [Link]

Sources

- 1. 4-Bromo-1-methyl-1H-pyrazol-3-amine|CAS 146941-72-2 [benchchem.com]

- 2. Cbz Protection - Common Conditions [commonorganicchemistry.com]

- 3. Cbz-Protected Amino Groups [organic-chemistry.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. youtube.com [youtube.com]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tdcommons.org [tdcommons.org]

Strategic Approaches to Pd-Catalyzed Cross-Coupling of Halogenated Aminopyrazoles

Application Note & Protocol Guide

Executive Summary

Halogenated aminopyrazoles (specifically 4-halo-3-aminopyrazoles and 4-halo-5-aminopyrazoles) are critical synthons in the development of ATP-competitive kinase inhibitors (e.g., Crizotinib, Ruxolitinib). However, they present a "perfect storm" of synthetic challenges:

-

Catalyst Poisoning: The exocyclic amine (

) and the endocyclic pyrazole nitrogen ( -

Electronic Deactivation: The electron-rich pyrazole ring makes the carbon-halogen bond less electrophilic, impeding the oxidative addition step.

-

Dehalogenation: Particularly with iodo-derivatives, hydrodehalogenation often outcompetes the desired cross-coupling.

This guide provides field-proven protocols to overcome these barriers, utilizing modern ligand design (Buchwald dialkylbiarylphosphines) to enable high-yield couplings, often without the need for protecting groups.

Substrate Profiling & Reactivity Triage

Before selecting a protocol, analyze the halogen leaving group (

| Halogen ( | Oxidative Addition Rate | Risk of Dehalogenation | Recommended Use Case |

| Iodine (I) | Fast | High | Avoid if possible. The weak C-I bond leads to rapid H/I exchange (hydrodehalogenation) before transmetallation occurs. |

| Bromine (Br) | Moderate | Low | Gold Standard. Best balance of reactivity and stability. |

| Chlorine (Cl) | Slow | Very Low | Excellent for scale-up, but requires electron-rich, bulky ligands (e.g., XPhos, BrettPhos) to force oxidative addition. |

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling of 4-bromo-1H-pyrazol-3-amine with aryl boronic acids. Innovation: Use of precatalysts to bypass the induction period and prevent amine poisoning.

The "Green" Unprotected Protocol (XPhos Pd G2)

This method avoids the atom-inefficient protection/deprotection steps by utilizing the XPhos Pd G2 precatalyst. The bulky XPhos ligand creates a steric wall that prevents the substrate's amine from binding to the palladium center.

Materials

-

Substrate: 4-Bromo-1H-pyrazol-3-amine (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G2 (1–2 mol%)

-

Base:

(2.0 equiv) or -

Solvent: Ethanol/Water (2:1 ratio) or 1,4-Dioxane/Water (4:1)

-

Atmosphere: Argon or Nitrogen

Step-by-Step Methodology

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the aminopyrazole, boronic acid, base, and XPhos Pd G2.

-

Purge: Seal the vial with a septum. Evacuate and backfill with argon three times.

-

Solvate: Add the degassed solvent mixture via syringe.

-

Note: Water is critical here. It increases the solubility of the inorganic base and facilitates the transmetallation step involving the boronate species.

-

-

Heat: Place the vial in a pre-heated block at 80–100 °C for 2–6 hours.

-

Monitoring: Monitor by LC-MS. Look for the consumption of the bromide. If dehalogenated byproduct (M-Br+H) appears, lower temperature to 60 °C and increase catalyst loading to 3 mol%.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (typically DCM/MeOH gradients due to polarity).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Amination at the C4 position (e.g., reacting 4-chloropyrazoles with exogenous amines). Challenge: Preventing the substrate's amine from reacting with itself (oligomerization) and forcing oxidative addition on the electron-rich ring.

The BrettPhos System

BrettPhos and RuPhos are the ligands of choice. They are specifically designed to promote reductive elimination of C-N bonds while preventing catalyst deactivation by the heterocyclic nitrogens.

Materials

-

Substrate: N-Boc-4-chloro-3-aminopyrazole (Protection is recommended here to prevent side reactions)

-

Nucleophile: Primary or Secondary Amine (1.2 equiv)

-

Catalyst:

(1–2 mol%) -

Ligand: BrettPhos (2–4 mol%) (L:Pd ratio 2:1)

-

Base: LiHMDS (1M in THF, 2.2 equiv) or

(for weaker bases) -

Solvent: t-Butanol or Toluene (anhydrous)

Step-by-Step Methodology

-

Pre-complexation: In a glovebox or under strict inert atmosphere, mix

and BrettPhos in the solvent and stir at 60 °C for 5 minutes to generate the active-

Visual Cue: Solution color typically changes from dark purple/red to a lighter orange/brown.

-

-

Addition: Add the halogenated pyrazole, the amine nucleophile, and the base.

-

Reaction: Seal and heat at 100–110 °C for 12–18 hours.

-

Why High Temp? Chlorides on electron-rich rings are sluggish. High energy is required for oxidative addition.

-

-

Quench: Cool and quench with saturated

. -

Isolation: Extract with EtOAc. If N-Boc protected, the group may partially cleave if high temps/strong bases are used; verify by LC-MS.

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process for experimental design and the mechanism of catalyst poisoning that these protocols are designed to avoid.

Figure 1: Strategic decision tree for selecting reaction conditions based on halogen type and protecting group status.

Figure 2: The mechanism of catalyst poisoning by aminopyrazoles. Bulky ligands (XPhos) favor the blue path (Oxidative Addition) over the red path (Poisoning).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Recovery of Starting Material | Catalyst Poisoning | Switch to XPhos Pd G2 or tBuXPhos Pd G3 . Increase temperature to 100 °C to break Pd-N coordination. |

| Dehalogenation (Ar-H) | Protodehalogenation | Switch solvent to anhydrous dioxane (if possible) or reduce reaction time . Switch from Iodo- to Bromo-substrate. |

| Low Conversion (Chlorides) | Slow Oxidative Addition | Use Pd2(dba)3 + BrettPhos . Ensure solvent is degassed thoroughly (O2 kills electron-rich phosphines). |

| Black Precipitate | Pd Aggregation (Pd-black) | Ligand concentration is too low. Ensure L:Pd ratio is at least 2:1. Add 10 mol% free ligand. |

References

-

Makaryan, A., et al. (2019). Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Aminopyrazoles. Molecules.

-

Jedinák, L., et al. (2017).[1] The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. Journal of Organic Chemistry.

-

Li, J.J. (2014). Buchwald-Hartwig Amination.[2][3] Name Reactions. Springer.[4]

-

Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 4-Bromopyrazoles

Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 4-bromopyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you overcome common hurdles and achieve higher yields and reproducibility in your reactions.

Introduction: The Challenge of 4-Bromopyrazoles in Suzuki Coupling

Pyrazoles are a critical scaffold in medicinal chemistry, and the Suzuki-Miyaura cross-coupling reaction is a powerful tool for their functionalization. However, 4-bromopyrazoles can be particularly challenging substrates. Their electron-rich nature can make oxidative addition to the palladium catalyst sluggish, and the presence of the two nitrogen atoms can lead to catalyst inhibition or unproductive side reactions. This guide will walk you through a systematic approach to troubleshooting low yields, from the initial reaction setup to advanced optimization strategies.

Frequently Asked Questions (FAQs)